molecular formula C10H18O3 B565412 Ethyl 3-hydroxy-2-propylpent-4-enoate CAS No. 96107-27-6

Ethyl 3-hydroxy-2-propylpent-4-enoate

Cat. No.: B565412
CAS No.: 96107-27-6
M. Wt: 186.251
InChI Key: PMLDEXGHONSIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxy-2-propylpent-4-enoate is an organic compound with the molecular formula C10H18O3. It is a derivative of pentenoic acid and contains an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-2-propylpent-4-enoate typically involves the esterification of 3-hydroxy-2-propylpent-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2-propylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The double bond in the pentenoate moiety can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Ammonia (NH3) or primary amines in an organic solvent.

Major Products Formed

    Oxidation: 3-oxo-2-propylpent-4-enoate.

    Reduction: Ethyl 3-hydroxy-2-propylpentanoate.

    Substitution: Ethyl 3-amino-2-propylpent-4-enoate.

Scientific Research Applications

Ethyl 3-hydroxy-2-propylpent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-2-propylpent-4-enoate involves its interaction with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Ethyl 3-hydroxy-2-propylpent-4-enoate can be compared with other similar compounds such as:

    Ethyl 3-hydroxy-2-methylpent-4-enoate: Differing by the presence of a methyl group instead of a propyl group.

    Ethyl 3-hydroxy-2-ethylpent-4-enoate: Differing by the presence of an ethyl group instead of a propyl group.

These similar compounds share some reactivity patterns but differ in their physical properties and specific applications due to the variations in their alkyl substituents.

Properties

IUPAC Name

ethyl 3-hydroxy-2-propylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-4-7-8(9(11)5-2)10(12)13-6-3/h5,8-9,11H,2,4,6-7H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLDEXGHONSIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C=C)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676246
Record name Ethyl 3-hydroxy-2-propylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96107-27-6
Record name Ethyl 3-hydroxy-2-propylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.